molecular formula C20H23FN2O4S B2678001 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide CAS No. 921992-23-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2678001
CAS No.: 921992-23-6
M. Wt: 406.47
InChI Key: WCEPAIFPIHOKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric Mannich reactions of fluorooxindoles with dibenzo[b,f][1,4]oxazepines lead to the formation of cyclic amines with chiral tetrasubstituted C-F stereocenters. This synthesis method, using bifunctional Cinchona alkaloid-derived thiourea catalysts, demonstrates high yields, diastereo-, and enantioselectivities. Such processes have significant implications in medicinal chemistry for the development of pharmacologically active compounds (Bing Li, Ye Lin, & D. Du, 2019).

Carbonic Anhydrase Inhibition

Sulfonamide-based [1,4]oxazepine derivatives have shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. This demonstrates the potential of such compounds in designing inhibitors for various enzymes, highlighting their importance in drug discovery for conditions like glaucoma, epilepsy, and altitude sickness (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018).

Photodynamic Therapy for Cancer Treatment

Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for use in photodynamic therapy, a treatment method for cancer. These compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Novel Synthesis Methods

Research into novel one-pot multicomponent reactions for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives highlights the versatility of these compounds in chemical synthesis. Such methodologies offer efficient routes for creating diverse chemical structures, which could be further explored for various biological activities (A. Shaabani, Hamid Mofakham, A. Maleki, & Fatemeh Hajishaabanha, 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEPAIFPIHOKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.